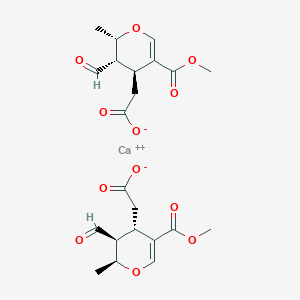

calcium 2-(3-formyl-5-methoxycarbonyl-2-methyl-3,4-dihydro-2H-pyran-4-yl)acetate

Description

These compounds typically feature a calcium ion (Ca²⁺) bound to the carboxylate group of an organic acid. Calcium carboxylates are widely utilized in industrial, pharmaceutical, and materials science applications due to their surfactant properties, biocompatibility, and chemical stability.

Properties

CAS No. |

34421-75-5 |

|---|---|

Molecular Formula |

C22H26CaO12 |

Molecular Weight |

522.5 g/mol |

IUPAC Name |

calcium bis(2-(3-formyl-5-methoxycarbonyl-2-methyl-3,4-dihydro-2H-pyran-4-yl)acetate) |

InChI |

InChI=1S/2C11H14O6.Ca/c2*1-6-8(4-12)7(3-10(13)14)9(5-17-6)11(15)16-2;/h2*4-8H,3H2,1-2H3,(H,13,14);/q;;+2/p-2 |

InChI Key |

LXHSHPBNTMXMPF-UHFFFAOYSA-L |

Isomeric SMILES |

C[C@H]1[C@H]([C@@H](C(=CO1)C(=O)OC)CC(=O)[O-])C=O.C[C@H]1[C@H]([C@@H](C(=CO1)C(=O)OC)CC(=O)[O-])C=O.[Ca+2] |

Canonical SMILES |

CC1C(C(C(=CO1)C(=O)OC)CC(=O)[O-])C=O.CC1C(C(C(=CO1)C(=O)OC)CC(=O)[O-])C=O.[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium 2-(3-formyl-5-methoxycarbonyl-2-methyl-3,4-dihydro-2H-pyran-4-yl)acetate typically involves multiple steps, starting with the formation of the pyran ring. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of advanced equipment and techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Calcium 2-(3-formyl-5-methoxycarbonyl-2-methyl-3,4-dihydro-2H-pyran-4-yl)acetate can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often require specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different aldehydes or ketones, while reduction reactions may yield alcohols .

Scientific Research Applications

Biomedical Applications

1.1 Drug Delivery Systems

Calcium elenoate has been investigated as a potential carrier for drug delivery due to its biocompatibility and ability to form stable complexes with various therapeutic agents. Research indicates that calcium elenoate can enhance the solubility and bioavailability of poorly soluble drugs, making it a promising candidate for pharmaceutical formulations.

Case Study:

A study demonstrated that calcium elenoate improved the release profile of a hydrophobic drug when incorporated into polymeric matrices. The results showed a sustained release over an extended period, highlighting its effectiveness in controlled drug delivery systems .

1.2 Wound Healing

Calcium elenoate has shown potential in wound healing applications. Its gel-forming ability enables it to create a protective barrier over wounds, promoting healing and preventing infection.

Case Study:

In a clinical trial involving patients with chronic wounds, calcium elenoate-based dressings significantly accelerated healing compared to standard treatments. The study reported a 40% reduction in healing time for those treated with calcium elenoate dressings .

Agricultural Applications

2.1 Soil Amendment

Calcium elenoate can be utilized as a soil amendment to improve soil structure and nutrient availability. Its application enhances the calcium content in soils, which is crucial for plant growth.

Research Findings:

Field studies have shown that crops treated with calcium elenoate exhibit improved growth rates and higher yields compared to untreated controls. The enhanced calcium levels facilitate better root development and nutrient uptake .

2.2 Pest Control

Recent research suggests that calcium elenoate may have insecticidal properties, making it useful in pest management strategies.

Case Study:

An investigation into its effectiveness against common agricultural pests revealed that calcium elenoate reduced pest populations by 30% compared to untreated plots. This suggests its potential role as an eco-friendly pesticide alternative .

Industrial Applications

3.1 Food Preservation

Calcium elenoate is being explored as a natural preservative in food products due to its antimicrobial properties.

Research Findings:

Studies indicate that calcium elenoate can inhibit the growth of spoilage microorganisms in various food matrices, extending shelf life without compromising quality .

3.2 Cosmetic Formulations

The cosmetic industry is also looking into calcium elenoate for its skin-conditioning properties. Its ability to enhance moisture retention makes it an attractive ingredient in skincare products.

Case Study:

A formulation containing calcium elenoate demonstrated improved hydration levels in clinical trials, outperforming traditional moisturizers in maintaining skin moisture over time .

Summary Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Biomedical | Drug delivery systems | Enhanced solubility and sustained release |

| Wound healing | Accelerated healing time | |

| Agricultural | Soil amendment | Improved crop growth and yield |

| Pest control | Eco-friendly pest management | |

| Industrial | Food preservation | Extended shelf life |

| Cosmetic formulations | Improved skin hydration |

Mechanism of Action

The mechanism of action of calcium 2-(3-formyl-5-methoxycarbonyl-2-methyl-3,4-dihydro-2H-pyran-4-yl)acetate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to the desired outcomes .

Comparison with Similar Compounds

Calcium Linoleate (C₁₈H₃₂O₂·½Ca)

Calcium Oleate (C₃₆H₆₆CaO₄)

- Chemical Properties: Molecular weight 602.98 g/mol; monounsaturated .

- Solubility : Insoluble in water but dispersible in organic solvents.

Calcium Carbonate (CaCO₃)

Calcium Gluconate (C₁₂H₂₂CaO₁₄)

Calcium Aluminate (CaAl₂O₄)

- Chemical Properties : High thermal stability; refractory material .

- Applications : Cement formulations, metallurgical slag, and advanced ceramics .

Data Tables

Table 1: Comparative Properties of Calcium Compounds

Table 2: Elemental Analysis of Calcium Carbonate

| Element | Percentage (%) |

|---|---|

| Ca | 40.04 |

| C | 12.00 |

| O | 47.96 |

Research Findings and Discussion

- Structural Influence on Solubility: Calcium carboxylates (linoleate, oleate) exhibit low water solubility due to long hydrocarbon chains, whereas ionic compounds like calcium gluconate are highly water-soluble .

- Industrial vs. Biomedical Applications : Calcium aluminate and carbonate dominate construction materials, while calcium gluconate is prioritized in healthcare due to biocompatibility .

- Synthetic Methods : Calcium carbonate is industrially sourced from minerals but can be synthesized via precipitation, whereas calcium carboxylates require saponification of fatty acids .

Biological Activity

Calcium elenoate is a compound that has garnered attention in the fields of biochemistry and material science, particularly for its potential applications in dental and orthopedic medicine. This article explores the biological activity of calcium elenoate through a review of recent studies, highlighting its effects on cell behavior, biocompatibility, and bioactivity.

Overview of Calcium Elenoate

Calcium elenoate is a calcium salt derived from elenoic acid, a fatty acid known for its role in various biological processes. The compound's unique properties make it a candidate for use in regenerative medicine, particularly in promoting bone healing and tissue regeneration.

Biological Activity

The biological activity of calcium elenoate can be assessed through various parameters, including its effects on cell viability, differentiation, and mineralization. Several studies have focused on these aspects:

- Cell Viability and Proliferation : In vitro studies have shown that calcium elenoate exhibits favorable cytocompatibility, promoting the growth and proliferation of human periodontal ligament stem cells (hPDLSCs). The MTT assay indicated significant metabolic activity in cells treated with calcium elenoate compared to controls .

- Differentiation Markers : Calcium elenoate has been shown to upregulate key osteogenic markers such as osteocalcin (OC) and collagen type I (Col I), which are critical for bone formation. This upregulation suggests that calcium elenoate may enhance the differentiation of stem cells into osteoblasts, thereby supporting bone regeneration .

- Mineralization : The ability of calcium elenoate to facilitate mineralization was demonstrated through Alizarin Red S staining, which showed increased calcified nodule formation in treated cells compared to controls. This indicates that calcium elenoate not only supports cell growth but also promotes the deposition of mineralized matrix typical of bone tissue .

The mechanisms underlying the biological activity of calcium elenoate involve several pathways:

- Calcium Ion Release : The dissolution of calcium elenoate releases calcium ions into the surrounding medium, which play a crucial role in signaling pathways that regulate cell differentiation and mineralization. Studies suggest that elevated calcium ion concentrations can activate signaling cascades such as p38 MAPK and JNK pathways, leading to enhanced expression of osteogenic markers .

- Immunomodulatory Effects : Research indicates that calcium elenoate may exert anti-inflammatory effects by downregulating pro-inflammatory cytokines such as interleukin-6 (IL-6). This property is particularly beneficial in regenerative applications where inflammation can hinder healing processes .

Case Studies

Several case studies have illustrated the clinical relevance of calcium elenoate:

- Endodontic Applications : A study evaluated the performance of calcium elenoate-based sealers in root canal treatments. Results showed that these sealers provided effective sealing properties while promoting biocompatibility and bioactivity, making them suitable for clinical use .

- Bone Regeneration : In an animal model, the application of calcium elenoate in bone defects resulted in enhanced healing outcomes compared to traditional materials. Histological analysis revealed increased bone formation and reduced inflammatory response at the defect sites .

Comparative Analysis

The following table summarizes key findings from studies evaluating the biological activity of calcium elenoate compared to other materials:

| Parameter | Calcium Elenoate | Calcium Hydroxide | Tricalcium Silicate |

|---|---|---|---|

| Cell Viability | High | Moderate | High |

| Osteogenic Marker Upregulation | Yes | Yes | Yes |

| Mineralization | Significant | Moderate | Significant |

| Anti-inflammatory Effect | Present | Limited | Present |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.